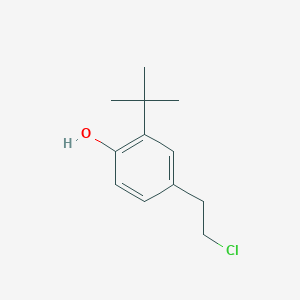

2-tert-Butyl-4-(2-chloroethyl)phenol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-tert-Butyl-4-(2-chloroethyl)phenol is an organic compound with the molecular formula C12H17ClO It is a derivative of phenol, characterized by the presence of a tert-butyl group at the second position and a 2-chloroethyl group at the fourth position on the phenol ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

2-tert-Butyl-4-(2-chloroethyl)phenol can be synthesized through the alkylation of phenol. The process involves the reaction of phenol with isobutene in the presence of an acid catalyst, such as sulfuric acid, to introduce the tert-butyl group. Subsequently, the 2-chloroethyl group can be introduced through a Friedel-Crafts alkylation reaction using 2-chloroethyl chloride and an appropriate Lewis acid catalyst like aluminum chloride .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and optimized reaction conditions helps in achieving high yields and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

2-tert-Butyl-4-(2-chloroethyl)phenol undergoes various chemical reactions, including:

Oxidation: The phenolic group can be oxidized to form quinones.

Reduction: The compound can be reduced to form corresponding alcohols.

Substitution: The chloroethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products

Oxidation: Quinones and related compounds.

Reduction: Alcohol derivatives.

Substitution: Various substituted phenols depending on the nucleophile used.

Applications De Recherche Scientifique

2-tert-Butyl-4-(2-chloroethyl)phenol is a chemical compound with applications in scientific research, industry, biology, and medicine. It acts as an intermediate in creating complex organic molecules and is investigated for its antimicrobial and antioxidant properties. The compound is also explored for potential uses in drug development and is utilized in the production of polymers, resins, and other industrial chemicals.

Scientific Research Applications

- Chemistry this compound serves as a building block in synthesizing complex organic molecules.

- Biology This compound is studied for its potential biological activities, such as antimicrobial and antioxidant properties. Tert-butyl hydroquinone (TBHQ) mitigates oxidative stress and enhances antioxidant enzyme activities . 2,4-di-tert-butylphenol exhibits antioxidant properties, improves cognitive function, and has anti-inflammatory and anticancer effects .

- Medicine The unique chemical structure of this compound makes it a candidate for drug development research.

- Industry In industrial settings, this compound is utilized in the production of polymers, resins, and other chemicals.

Related Compounds and Applications

Several tert-butylphenol derivatives have notable applications:

- 4-tert-Butylphenol: This compound is used in the production of epoxy resins, curing agents, and polycarbonate resins. It also functions as a chain stopper in polymer chemistry to control molecular weight . Additionally, it can react with epichlorohydrin and sodium hydroxide to produce glycidyl ether, which is used in epoxy resin chemistry .

- 2,6-di-tert-butyl-4-methylphenol: Commonly known as BHT, this compound is widely used as an antioxidant, stabilizer, lubricant, and hardener in various industries, including rubber, paint, metal, and food .

- 4-tert-butyl-2-(thiomorpholin-4-ylmethyl)phenol: This compound is synthesized using 4-tert-butylphenol, thiomorpholine, and formaldehyde in methanol .

Safety Considerations

Mécanisme D'action

The mechanism of action of 2-tert-Butyl-4-(2-chloroethyl)phenol involves its interaction with various molecular targets. The phenolic group can participate in hydrogen bonding and electron transfer reactions, while the chloroethyl group can undergo nucleophilic substitution, leading to the formation of reactive intermediates. These interactions can affect cellular pathways and enzyme activities, contributing to the compound’s biological effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-tert-Butylphenol: Lacks the 2-chloroethyl group, making it less reactive in nucleophilic substitution reactions.

4-tert-Butyl-2-chlorophenol: Similar structure but with different substitution patterns, leading to different chemical properties.

2-tert-Butyl-4-ethylphenol: Contains an ethyl group instead of a chloroethyl group, affecting its reactivity and applications

Uniqueness

Its ability to undergo a variety of chemical reactions makes it a valuable compound in synthetic chemistry and industrial applications .

Activité Biologique

2-tert-Butyl-4-(2-chloroethyl)phenol, also known as a derivative of hindered phenols, has garnered attention due to its potential biological activities. This compound is structurally related to other well-studied phenolic compounds that exhibit antioxidant, anti-inflammatory, and antimicrobial properties. Understanding the biological activity of this compound can provide insights into its applications in pharmaceuticals and industrial chemistry.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a tert-butyl group and a chloroethyl side chain, which may influence its reactivity and biological interactions.

Antioxidant Activity

Hindered phenols are known for their antioxidant properties, which are crucial in mitigating oxidative stress in biological systems. Research indicates that compounds with similar structures to this compound exhibit significant radical scavenging abilities.

- Mechanism of Action : The antioxidant activity is primarily attributed to the ability of the hydroxyl group to donate protons to free radicals, thereby neutralizing them.

- Comparative Studies : In studies comparing various phenolic compounds, it has been found that derivatives like 2,4-di-tert-butylphenol demonstrate varying levels of antioxidant efficacy. For instance, 2,4-di-tert-butylphenol has shown lower antioxidant activity compared to butylated hydroxytoluene (BHT), a common synthetic antioxidant .

| Compound | IC50 (μg/mL) | Antioxidant Activity |

|---|---|---|

| This compound | TBD | TBD |

| 2,4-Di-tert-butylphenol | >100 | Moderate |

| BHT | <50 | High |

Antimicrobial Activity

The antimicrobial properties of phenolic compounds are well-documented. Studies have shown that this compound may possess similar activities against various bacterial strains.

- Case Studies : In vitro assays have demonstrated that phenolic compounds can inhibit the growth of pathogens by disrupting cellular membranes and interfering with metabolic processes . The specific efficacy of this compound against particular strains remains to be fully characterized.

Anti-inflammatory Activity

Phenolic compounds are also recognized for their anti-inflammatory effects. The mechanism typically involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).

- Research Findings : Derivatives of hindered phenols have been linked to reduced inflammation in various models. For instance, studies indicate that similar compounds can inhibit COX-2 activity, which is crucial in the inflammatory response .

Toxicological Considerations

While exploring the biological activities, it is essential to consider the toxicological profile of this compound. Preliminary assessments indicate potential cytotoxic effects at high concentrations, necessitating further investigation into its safety profile for therapeutic use.

Propriétés

Numéro CAS |

100669-69-0 |

|---|---|

Formule moléculaire |

C12H17ClO |

Poids moléculaire |

212.71 g/mol |

Nom IUPAC |

2-tert-butyl-4-(2-chloroethyl)phenol |

InChI |

InChI=1S/C12H17ClO/c1-12(2,3)10-8-9(6-7-13)4-5-11(10)14/h4-5,8,14H,6-7H2,1-3H3 |

Clé InChI |

MHCDXJVPJNEAML-UHFFFAOYSA-N |

SMILES canonique |

CC(C)(C)C1=C(C=CC(=C1)CCCl)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.